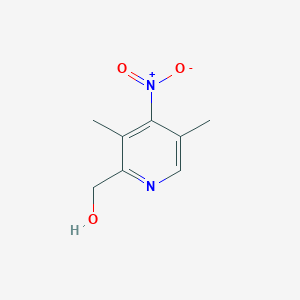

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Vue d'ensemble

Description

The compound (3,5-Dimethyl-4-nitropyridin-2-yl)methanol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical behavior, which can be useful for understanding the properties and reactions of similar compounds. For instance, the photochemical reduction of 4,6-dimethyl-2-pyrimidinol in different solvents leads to various products, indicating that the solvent and specific substituents on the pyridine ring can significantly influence the outcome of reactions .

Synthesis Analysis

The synthesis of related compounds, such as 2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, has been achieved with high yields under phase transfer catalysis . This suggests that similar methods could potentially be applied to the synthesis of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, with the possibility of optimizing the reaction conditions, such as solvent choice and temperature, to improve yield and selectivity.

Molecular Structure Analysis

While the molecular structure of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol is not analyzed in the provided papers, the structure of related compounds, such as the dihydrodimer formed from 4,6-dimethyl-2-pyrimidinol, has been studied . The behavior of these compounds under different conditions, such as acid catalysis, can give insights into the stability and reactivity of the pyridine ring when substituted with various functional groups.

Chemical Reactions Analysis

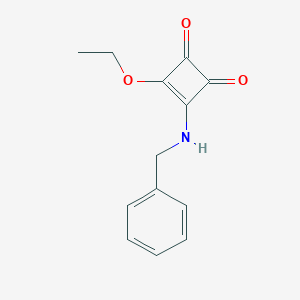

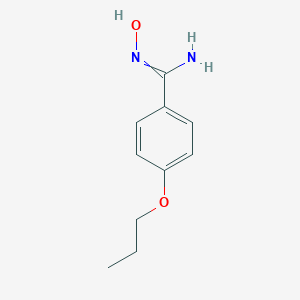

The provided papers describe the chemical reactions of compounds that are structurally related to (3,5-Dimethyl-4-nitropyridin-2-yl)methanol. For example, nitrous acid reacts with the dihydrodimer of 4,6-dimethyl-2-pyrimidinol to yield a dioxime derivative . This indicates that nitro-substituted pyridines may undergo similar reactions, leading to the formation of oxime derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol are not directly reported in the provided papers. However, the papers do mention the use of methanol as a solvent in the synthesis of related compounds, which could imply that (3,5-Dimethyl-4-nitropyridin-2-yl)methanol might be soluble in methanol or other polar solvents . The effects of catalyst amount, reaction time, and solvent on the yield of related compounds could also provide a basis for predicting the reactivity and stability of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol under various conditions.

Applications De Recherche Scientifique

Kinetics and Reaction Studies

- The kinetics of reactions involving symmetric dimethyl-substituted bipyridines with Ni(II) in methanol were studied, with a focus on reaction rates and activation parameters. This research offers insights into the stability of complexes formed with similar compounds (Romero, Medina, Santis, & Calderon, 1979).

Photochemical Reactions

- Research on the photochemical reduction of 4,6-dimethyl-2-pyrimidinol in methanol leads to the formation of different addition products. This study provides an understanding of the photochemical behavior of related compounds (Pfoertner, 1975).

Nitration and Catalysis

- Studies on the nitration of dimethylpyridazine N-oxide derivatives, including those in methanol, have been conducted. These findings contribute to the synthesis of aminopyridazines and understanding of their ultraviolet spectra (Nakagome, 1963).

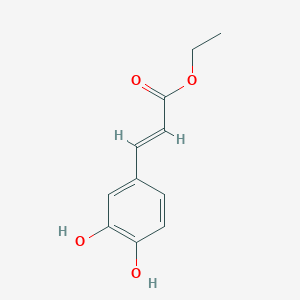

Organocatalysis

- Research on the enantioselective Michael addition of malonate esters to nitroolefins, catalyzed by diaryl-2-pyrrolidinemethanols, shows the efficiency of bifunctional organocatalysts. This has implications for the synthesis of various products in the presence of methanol (Lattanzi, 2006).

High Pressure Reactions

- High pressure Diels–Alder reactions of methyl-substituted oxazoles with dienophiles in methanol were investigated. This research helps in understanding the effects of pressure and solvents on such reactions (Ibata, Nakawa, Isogami, & Matsumoto, 1986).

Synthesis and Characterization

- Studies on the synthesis of nickel complexes with bidentate N,O-type ligands, including reactions in methanol, have been conducted. This research contributes to the understanding of catalytic oligomerization processes (Kermagoret & Braunstein, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

(3,5-dimethyl-4-nitropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-9-7(4-11)6(2)8(5)10(12)13/h3,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCDOXSSYLFMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398774 | |

| Record name | (3,5-Dimethyl-4-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol | |

CAS RN |

149082-03-1 | |

| Record name | 3,5-Dimethyl-4-nitro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149082-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethyl-4-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

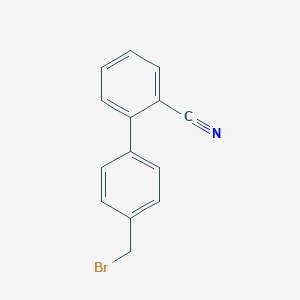

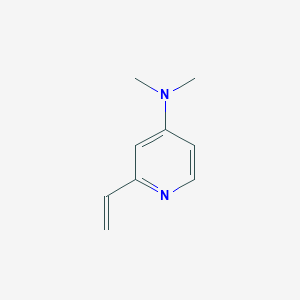

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)

![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)